molecular formula C17H20BrN B2370758 Benzyl(3-bromo-2-phenylpropyl)methylamine CAS No. 1487758-05-3

Benzyl(3-bromo-2-phenylpropyl)methylamine

Cat. No.: B2370758
CAS No.: 1487758-05-3
M. Wt: 318.258
InChI Key: ZMUSHPCHOQOMRG-UHFFFAOYSA-N
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Description

It is known for its molecular formula C17H21Br2N and a molecular weight of 399.2.

Preparation Methods

The synthesis of Benzyl(3-bromo-2-phenylpropyl)methylamine typically involves the reaction of benzylamine with 3-bromo-2-phenylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Benzyl(3-bromo-2-phenylpropyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

Benzyl(3-bromo-2-phenylpropyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of catalysts and other materials for industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Benzyl(3-bromo-2-phenylpropyl)methylamine can be compared with other similar compounds such as:

  • Benzyl(3-chloro-2-phenylpropyl)methylamine
  • Benzyl(3-iodo-2-phenylpropyl)methylamine
  • Benzyl(3-fluoro-2-phenylpropyl)methylamine

These compounds share similar structural features but differ in the halogen atom attached to the phenylpropyl group.

Biological Activity

Benzyl(3-bromo-2-phenylpropyl)methylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of phenylpropylamine derivatives followed by the introduction of the benzyl group. Various methods have been reported, including the use of N-bromosuccinimide (NBS) for selective bromination at the 3-position of the phenylpropyl moiety. The resulting compound can then undergo further modifications to enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl-substituted amines. For instance, 2-substituted benzyl-/phenylethylamino compounds have shown significant antiproliferative effects against various cancer cell lines. The presence of halogen substituents, such as bromine in this compound, has been correlated with enhanced biological activity. In one study, brominated derivatives exhibited IC50 values significantly lower than their non-brominated counterparts, suggesting that bromination increases lipophilicity and cellular uptake .

CompoundIC50 (μM)Notes
This compound5.2 ± 0.81Enhanced activity due to bromine substitution
Non-brominated analogue10.4 ± 1.02Lower activity

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects, particularly in modulating serotonin and norepinephrine systems. Compounds with similar structures have been studied for their potential in treating depression and anxiety disorders, showing promising results in preclinical models . The structural similarity to known antidepressants suggests that this compound could influence neurotransmitter reuptake mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzene ring and variations in alkyl substituents can significantly affect potency and selectivity. For example, substituents that increase lipophilicity tend to enhance cellular uptake and bioavailability .

Key Findings from SAR Studies:

  • Bromination : Enhances lipophilicity and biological activity.
  • Alkyl Chain Length : Optimal chain length is critical; too long or too short can reduce efficacy.
  • Aromatic Substituents : The type and position of substituents on the aromatic ring can dramatically alter activity profiles.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • Anticancer Activity : In vitro studies showed that this compound induced apoptosis in cancer cell lines with an IC50 value significantly lower than many conventional chemotherapeutics .
  • Neuropharmacological Assessment : Animal models demonstrated that administration resulted in decreased depressive behaviors, suggesting potential as an antidepressant .
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile with minimal adverse effects on normal human cell lines compared to standard chemotherapeutics .

Properties

IUPAC Name

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSHPCHOQOMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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